Cas no 2649067-08-1 ((chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone)

(chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- Sulfamoyl chloride, N-[(3,4-dimethylphenyl)methyloxido-λ4-sulfanylidene]-
- [(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone
- EN300-315022
- 2649067-08-1
- (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone
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- MDL: MFCD30345488
- Inchi: 1S/C9H12ClNO3S2/c1-7-4-5-9(6-8(7)2)15(3,12)11-16(10,13)14/h4-6H,1-3H3
- InChI Key: GXBBAVBMEYAKHN-UHFFFAOYSA-N
- SMILES: ClS(N=S(C)(C1C=CC(C)=C(C)C=1)=O)(=O)=O
Computed Properties
- Exact Mass: 280.9947133g/mol
- Monoisotopic Mass: 280.9947133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3Ų
- XLogP3: 3.1
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 431.2±55.0 °C(Predicted)
(chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315022-1.0g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-315022-5g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 5g |
$2277.0 | 2023-09-05 | ||
Enamine | EN300-315022-1g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 1g |
$785.0 | 2023-09-05 | ||
Enamine | EN300-315022-2.5g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 2.5g |
$1539.0 | 2023-09-05 | ||
Enamine | EN300-315022-0.25g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 0.25g |
$723.0 | 2023-09-05 | ||
Enamine | EN300-315022-0.5g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 0.5g |
$754.0 | 2023-09-05 | ||
Enamine | EN300-315022-5.0g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 5.0g |
$2277.0 | 2023-02-24 | ||
Enamine | EN300-315022-10.0g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 10.0g |
$3376.0 | 2023-02-24 | ||
Enamine | EN300-315022-0.1g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 0.1g |
$691.0 | 2023-09-05 | ||
Enamine | EN300-315022-0.05g |
[(chlorosulfonyl)imino](3,4-dimethylphenyl)methyl-lambda6-sulfanone |
2649067-08-1 | 0.05g |
$660.0 | 2023-09-05 |
(chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone Related Literature
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1. Book reviews
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone
Professional Introduction to (Chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone (CAS No. 2649067-08-1)
Chemical compounds play a pivotal role in the advancement of pharmaceutical and biochemical research. Among these, (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone (CAS No. 2649067-08-1) stands out due to its unique structural and functional properties. This compound, characterized by its complex molecular architecture, has garnered significant attention in recent years for its potential applications in medicinal chemistry and drug development.
The molecular structure of (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone encompasses a sulfonyl group attached to an imine functionality, which is further linked to a 3,4-dimethylphenyl moiety. This arrangement imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel therapeutic agents. The presence of the chlorosulfonyl group enhances the electrophilicity of the molecule, facilitating various chemical transformations that are essential for drug synthesis.
In the realm of pharmaceutical research, this compound has been explored for its potential as an intermediate in the synthesis of bioactive molecules. The imine group serves as a versatile handle for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets. Recent studies have highlighted its utility in the development of inhibitors targeting enzymes involved in inflammatory pathways, demonstrating its promise as a lead compound in anti-inflammatory drug discovery.
The 3,4-dimethylphenyl substituent contributes to the compound's lipophilicity, which is a critical factor in drug absorption and distribution within the body. This feature makes it an attractive candidate for oral administration and systemic delivery. Additionally, the lambda6-sulfanone moiety introduces a polar moiety that can enhance binding affinity to biological targets, improving the overall efficacy of potential drug candidates.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone. Molecular modeling studies have revealed that this compound can interact with specific amino acid residues in target proteins, suggesting its potential as a competitive inhibitor. Such insights are invaluable for optimizing lead compounds and reducing attrition rates during drug development.
The synthesis of (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes, to construct the complex framework of this molecule. These methodologies highlight the growing sophistication of synthetic organic chemistry in producing intricate molecular architectures.
The compound's unique chemical properties also make it a fascinating subject for studying molecular interactions at the atomic level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its three-dimensional structure and dynamics. These structural insights provide a foundation for understanding how (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone interacts with biological systems and how these interactions can be modulated to enhance therapeutic effects.
In conclusion, (chlorosulfonyl)imino(3,4-dimethylphenyl)methyl-lambda6-sulfanone (CAS No. 2649067-08-1) represents a significant advancement in medicinal chemistry due to its complex structure and versatile reactivity. Its potential applications in drug development are vast, ranging from anti-inflammatory agents to more specialized therapeutic interventions. As research continues to uncover new aspects of this compound's properties and mechanisms of action, it is poised to play an increasingly important role in future medical innovations.
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